
2-(2-Fluoroethoxy)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoroethoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C7H13FO2. It is a member of the tetrahydropyran family, which are six-membered oxygen-containing heterocycles. This compound is characterized by the presence of a fluoroethoxy group attached to the tetrahydropyran ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoroethoxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 2-fluoroethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the fluoroethanol to yield the desired product. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid
Solvent: Anhydrous conditions to prevent hydrolysis
Industrial Production Methods
In an industrial setting, the production of 2-(2-fluoroethoxy)tetrahydro-2H-pyran can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoroethoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluoroethoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of fluoroethoxy ketones or aldehydes.
Reduction: Formation of fluoroethoxy alcohols or alkanes.
Substitution: Formation of fluoroethoxy amines or thiols.
Applications De Recherche Scientifique
2-(2-Fluoroethoxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-fluoroethoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The fluoroethoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The tetrahydropyran ring provides structural stability and enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxyethoxy)tetrahydro-2H-pyran: Similar structure but with a hydroxy group instead of a fluoro group.
2-(2-Methoxyethoxy)tetrahydro-2H-pyran: Contains a methoxy group instead of a fluoro group.
2-(2-Chloroethoxy)tetrahydro-2H-pyran: Contains a chloro group instead of a fluoro group.
Uniqueness
2-(2-Fluoroethoxy)tetrahydro-2H-pyran is unique due to the presence of the fluoroethoxy group, which imparts distinct electronic and steric properties. The fluorine atom enhances the compound’s metabolic stability and can influence its biological activity, making it a valuable compound in medicinal chemistry and drug design.
Propriétés
Numéro CAS |
111860-35-6 |
|---|---|
Formule moléculaire |
C7H13FO2 |
Poids moléculaire |
148.18 g/mol |
Nom IUPAC |
2-(2-fluoroethoxy)oxane |
InChI |
InChI=1S/C7H13FO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2 |
Clé InChI |
JSOAYMBYSSGCEX-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


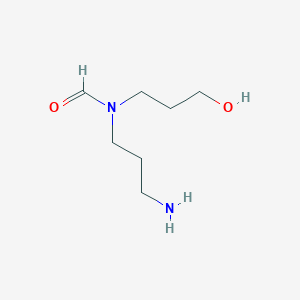
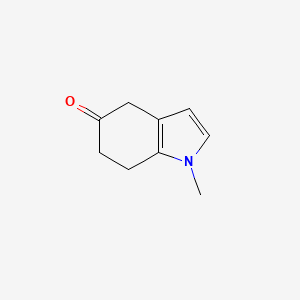
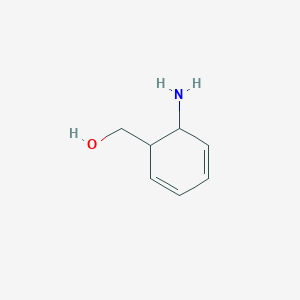
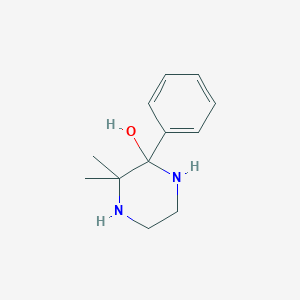

![2H-[1,3]Oxazolo[2,3-c][1,2,4]triazine](/img/structure/B13098207.png)
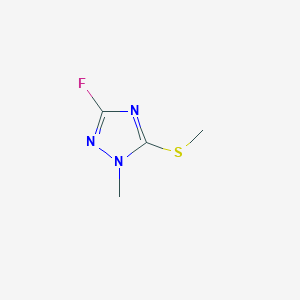

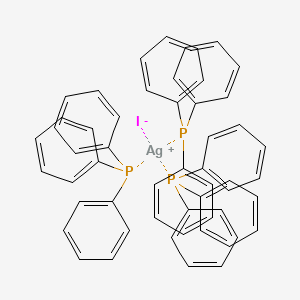
![2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098228.png)
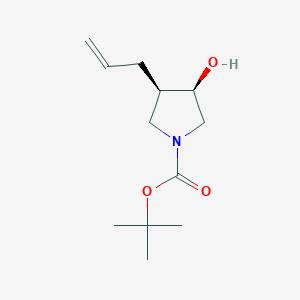
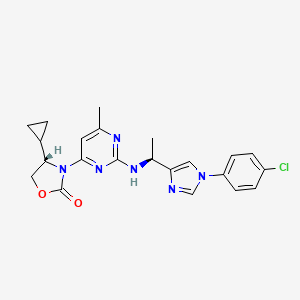
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13098248.png)

